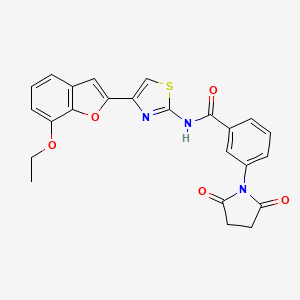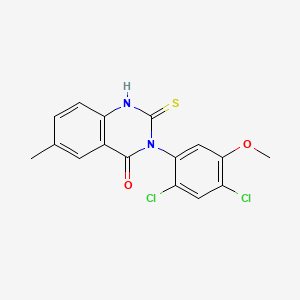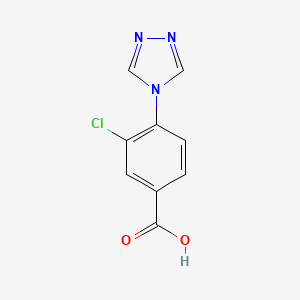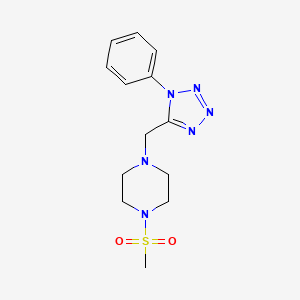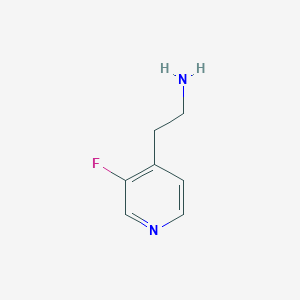
2-(3-Bromo-2-fluorophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Bromo-2-fluorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H6BrFO. It has a molecular weight of 217.03 g/mol . The compound is part of the acetaldehyde family, which are organic compounds containing a formyl group .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES stringC1=CC(=C(C=C1Br)CC=O)F . This indicates that the compound has a bromine and a fluorine atom attached to the phenyl ring, and an acetaldehyde group attached to the carbon . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 217.03 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound’s exact mass and monoisotopic mass are both 215.95861 g/mol . Its topological polar surface area is 17.1 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
2-(3-Bromo-2-fluorophenyl)acetaldehyde has been utilized in the synthesis of various fluorinated compounds. For instance, it has been used in the formation of fluorinated 1,5 – Benzothiazepines and Pyrazolines. This process involves treating 4-Bromo-2-fluorobenzaldehyde with substituted hydroxy acetophenones to yield chalcones, which are then processed further (Jagadhani, Kundlikar, & Karale, 2015).
Catalytic Reactions
In another research, acetaldehyde, which shares structural similarity with this compound, was studied for its reactions on various catalysts like CeO2. This research provides insights into the potential catalytic applications of similar aldehydes (Idriss et al., 1995).
Synthesis of Aza-Quaternary Carbon Derivatives
This compound has been used in the synthesis of aza-quaternary carbon derivatives. In one study, 2-Aryl-3H-indol-3-ones reacted with aldehydes or ketones in the presence of L-proline as a catalyst. This resulted in the creation of a precursor used in the synthesis of some alkaloids, highlighting its significance in complex organic syntheses (Li, Han, Xiao, & Xie, 2011).
Antimicrobial Applications
Research involving bromo-2-fluorobenzaldehyde, a compound structurally similar to this compound, has shown potential in antimicrobial applications. The synthesized fluorinated chromones exhibited promising antimicrobial activities, indicating the potential of such compounds in developing antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).
Detection of Acetaldehyde
A study on the detection of acetaldehyde in liquor and spirits using a fluorescence sensor could be indirectly relevant. Since this compound shares properties with acetaldehyde, this research might offer insights into detection and analysis methods for related compounds (Yang et al., 2019).
Synthesis of Other Organic Compounds
The compound has been involved in the synthesis of various organic molecules, such as epoxybenzoxocines, tetrahydroisoquinolines, and conjugated dienals. These syntheses demonstrate the versatility of this compound in organic chemistry and its potential role in producing complex organic structures (Wünsch, 1991), (Wünsch & Nerdinger, 1995), (Lee & Kim, 1984).
Eigenschaften
IUPAC Name |
2-(3-bromo-2-fluorophenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCMUFJAYFIFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

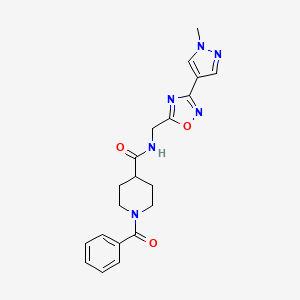
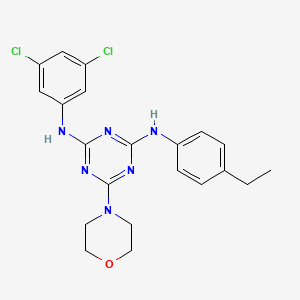
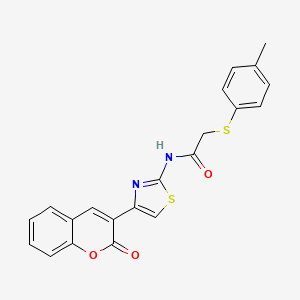
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)
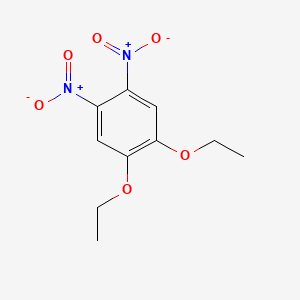
![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)
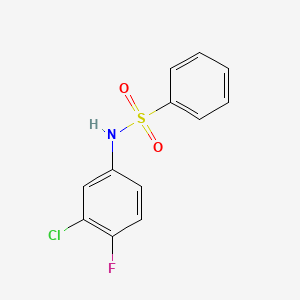
![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)
![Methyl 3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2581697.png)
